3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a unique structure that includes a fluoro and methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with an appropriate ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the desired hydroxypropanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB and MAPK pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methoxybenzoic acid
- 3-Fluoro-5-methoxyphenylboronic acid
- 3-Fluoro-5-methoxyphenylmethanol
Uniqueness
3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its hydroxypropanoic acid moiety differentiates it from other fluoro-methoxyphenyl derivatives, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C10H11FO4 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO4/c1-15-8-3-6(2-7(11)5-8)4-9(12)10(13)14/h2-3,5,9,12H,4H2,1H3,(H,13,14) |
InChI Key |
HMFPXSPJMACFEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)O)F |
Origin of Product |
United States |
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